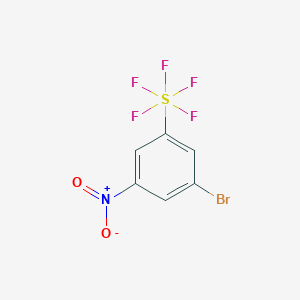

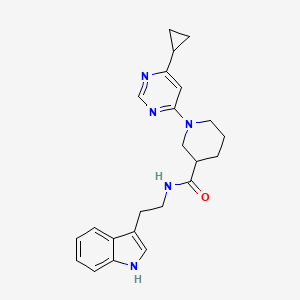

![molecular formula C23H15N3OS2 B2821970 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 397278-60-3](/img/structure/B2821970.png)

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide, also known as BTZ043, is a compound that has been extensively studied for its potential as a new tuberculosis (TB) drug. TB is a serious global health problem, with millions of new cases and deaths reported each year. The current treatment options for TB are limited and often ineffective, making the development of new drugs a crucial priority.

Applications De Recherche Scientifique

Synthesis and Biological Activity

A significant area of research involves the synthesis of biphenyl benzothiazole derivatives and their evaluation for various biological activities. For instance, derivatives have been synthesized and screened for diuretic, antimicrobial, and anticancer activities. The synthesis techniques often involve reactions between specific acid chlorides and aminobenzothiazoles or similar precursors, leading to compounds that are then tested for their potential biological effects.

Diuretic Activity : One study reported the synthesis of a series of biphenyl benzothiazole carboxamides, with some derivatives showing promising diuretic activity in vivo (Yar & Ansari, 2009).

Anticancer Evaluation : Another area of application is in anticancer research, where derivatives have been designed, synthesized, and evaluated against various cancer cell lines, showing moderate to excellent activities. This highlights the potential of these compounds as leads for anticancer drug development (Ravinaik et al., 2021).

Antimicrobial Agents : The synthesis of phenylamino-thiazole derivatives and their evaluation as antimicrobial agents is another critical application. Some molecules have shown potent antibacterial and antifungal activities, surpassing reference drugs against specific pathogenic strains (Bikobo et al., 2017).

Organic Synthesis Techniques

Research also extends to the development of novel organic synthesis methods for creating benzothiazole derivatives. These methods include copper-catalyzed intramolecular cyclization processes and the use of specific ligands to facilitate the synthesis of N-benzothiazol-2-yl-amides with good yields (Wang et al., 2008).

Propriétés

IUPAC Name |

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3OS2/c27-21(22-24-18-8-4-5-9-20(18)29-22)26-23-25-19(14-28-23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGXBJGJHXFNII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

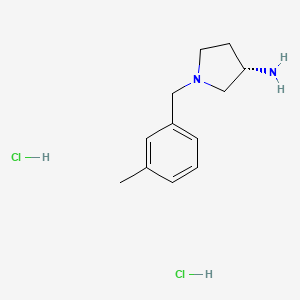

![2-[(3,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B2821887.png)

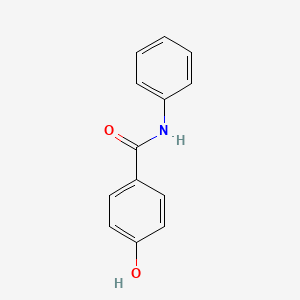

![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2821888.png)

![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2821891.png)

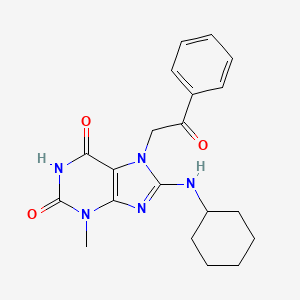

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2821898.png)

![1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2821900.png)

![Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B2821902.png)

![7-[(2,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2821903.png)